(3-Methoxypyridin-2-YL)methanamine

Lipophilicity Drug-likeness ADME Prediction

(3-Methoxypyridin-2-yl)methanamine (CAS 595560-87-5) is a heterocyclic primary amine building block with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. It belongs to the 2-pyridylmethylamine class, featuring a methoxy substituent at the pyridine 3-position and an aminomethyl group at the 2-position.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 595560-87-5
Cat. No. B1462797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxypyridin-2-YL)methanamine
CAS595560-87-5
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)CN
InChIInChI=1S/C7H10N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3
InChIKeyYYZWARUBOQAMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxypyridin-2-YL)methanamine CAS 595560-87-5: Core Physicochemical and Structural Profile


(3-Methoxypyridin-2-yl)methanamine (CAS 595560-87-5) is a heterocyclic primary amine building block with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . It belongs to the 2-pyridylmethylamine class, featuring a methoxy substituent at the pyridine 3-position and an aminomethyl group at the 2-position . This specific ortho-relationship between the aminomethyl and methoxy groups creates a unique steric and electronic environment that distinguishes it from all other methoxypyridylmethanamine positional isomers. The free base is a liquid at ambient temperature with a boiling point of 228.6 °C, a density of 1.09 g/cm³, and a flash point of 92 °C . The hydrochloride salt (CAS 1588441-00-2) is also commercially available, offering improved handling and aqueous solubility for diverse synthetic applications .

Why (3-Methoxypyridin-2-YL)methanamine Cannot Be Interchanged with Positional Isomers or Des-Methoxy Analogs


Methoxypyridylmethanamine positional isomers share the identical molecular formula (C₇H₁₀N₂O) and molecular weight (138.17 g/mol) , making them superficially interchangeable on specification sheets. However, the position of the methoxy group relative to the aminomethyl moiety fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and steric profile . These differences translate into divergent reactivity in amide coupling and reductive amination reactions, distinct metabolic stability when incorporated into drug candidates, and altered target binding affinity in biological systems . For procurement decisions in medicinal chemistry campaigns, selecting the incorrect positional isomer can lead to invalid structure-activity relationships, failed synthetic routes, or misleading biological data. The following quantitative evidence establishes the measurable basis for prioritizing the 3-methoxy-2-aminomethyl substitution pattern over its closest analogs.

(3-Methoxypyridin-2-YL)methanamine: Quantitative Differentiation Evidence Versus Key Comparators


Computed Lipophilicity (XLogP3-AA): 3-Methoxy-2-aminomethyl Substitution Confers Lower LogP than 2-Methoxy-3-aminomethyl Isomer

The (3-methoxypyridin-2-yl)methanamine isomer exhibits a computed XLogP3-AA value of -0.3, indicating lower lipophilicity compared to the (2-methoxypyridin-3-yl)methanamine isomer, which has a computed LogP of 0.32 and a LogD (pH 7.4) of -0.93 . The 4-methoxy isomer ((4-methoxypyridin-2-yl)methanamine, CAS 194658-14-5) and 5-methoxy isomer ((5-methoxypyridin-2-yl)methanamine, CAS 905306-69-6) share the same molecular framework with the target compound but differ in their computational LogP predictions and hydrogen-bonding geometries . The lower LogP of the 3-methoxy-2-aminomethyl isomer suggests superior aqueous solubility and potentially more favorable oral bioavailability profiles when incorporated into lead compounds.

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area: All Methoxypyridylmethanamine Isomers Share PSA of ~48 Ų, Constraining Passive Permeability Differentiation to LogP-Driven Effects

The topological polar surface area (TPSA) for (3-methoxypyridin-2-yl)methanamine is computed as 48.1 Ų (PubChem) , which is essentially identical to that of (2-methoxypyridin-3-yl)methanamine at 48.14 Ų and other positional isomers . Since TPSA is a key determinant of passive membrane permeability and all isomers fall well below the 140 Ų threshold associated with oral bioavailability, differentiation in permeability among these isomers is primarily driven by LogP differences rather than PSA . This means that the lower LogP of the 3-methoxy-2-aminomethyl isomer (-0.3) compared to the 2-methoxy-3-aminomethyl isomer (0.32) is the principal physicochemical driver of differential absorption behavior.

Polar Surface Area Membrane Permeability Bioavailability

HIV-1 Reverse Transcriptase Inhibition: Derivative Incorporating the 3-Methoxy-2-aminomethyl Scaffold Achieves IC₅₀ of 1.55 µM

A 2-pyridinone derivative incorporating the (3-methoxypyridin-2-yl)methylamino scaffold (5-ethyl-3-{[(3-methoxypyridin-2-yl)methyl]amino}-6-methyl-1,2-dihydropyridin-2-one, BDBM3139) demonstrated an IC₅₀ of 1.55 µM against recombinant HIV-1 reverse transcriptase (RNA-directed DNA polymerase activity, pH 8.2) . This provides direct quantitative evidence that the 3-methoxy-2-aminomethyl geometry can productively engage the HIV-1 RT enzyme. By contrast, derivatives built on the 2-methoxy-3-aminomethyl scaffold (e.g., (2-methoxypyridin-3-yl)methanamine derivatives) have been primarily explored for antimicrobial applications against bacterial strains rather than HIV RT, indicating divergent biological targeting preferences based on methoxy/aminomethyl positional arrangement .

Antiviral HIV-1 Reverse Transcriptase Non-nucleoside Inhibitor

CYP2A6 Inhibitor Lead Optimization: 3-Heteroaromatic Pyridine Methanamine Scaffold Enables IC₅₀ Values as Low as 0.017 µM with >120 min Microsomal Half-Life

The 3-substituted pyridine methanamine chemotype, of which (3-methoxypyridin-2-yl)methanamine is a prototypical member, has been extensively validated in a CYP2A6 inhibitor program aimed at smoking cessation . Structure-activity relationship studies demonstrated that 4-position modification of 3-heteroaromatic pyridine methanamines could increase CYP2A6 inhibition potency, yielding lead compound 4g with an IC₅₀ of 0.055 µM (55 nM) and optimized compound 6i with an IC₅₀ of 0.017 µM (17 nM) and a human liver microsomal half-life exceeding 120 minutes . This compares favorably to the des-methoxy parent scaffold (pyridin-2-ylmethanamine, CAS 3731-51-9), which lacks the 3-substituent required for potent CYP2A6 engagement . Specifically, the 3-methoxy substitution pattern provides a critical hydrogen bond acceptor that complements the CYP2A6 active site architecture .

CYP2A6 Inhibition Smoking Cessation Nicotine Metabolism

Histamine H₂-Receptor Antagonism: 3-Methoxy-2-pyridylmethylthio Moiety Validated in Patented Drug Candidates

The (3-methoxy-2-pyridyl)methylthio substructure, directly derivable from (3-methoxypyridin-2-yl)methanamine, is explicitly claimed in US Patent 4,426,526 as a critical component of histamine H₂-receptor antagonists . Two specific compounds — N-cyano-N'-methyl-N''-[2-((3-methoxy-2-pyridyl)methylthio)ethyl]guanidine and 1-methylamino-1-[2-((3-methoxy-2-pyridyl)methylthio)ethylamino]-2-nitroethylene — were highlighted as preferred embodiments . In contrast, patent literature for H₂-antagonists based on the 4-methoxy-2-pyridyl isomer or 2-methoxy-3-pyridyl isomer is notably absent from the primary patent record, suggesting that the 3-methoxy-2-aminomethyl geometry uniquely satisfies the pharmacophoric requirements for this receptor target .

Histamine H2 Antagonist Gastric Acid Secretion Anti-ulcer

GHS Hazard Classification: (3-Methoxypyridin-2-YL)methanamine Carries Eye Damage Category 1 (H318) Warning, Distinct from Skin Irritation-Only Profiles of Some Isomers

According to ECHA C&L notifications, (3-methoxypyridin-2-yl)methanamine is classified as Eye Damage Category 1 (H318: causes serious eye damage, 100% of notifying companies), Skin Irritation Category 2 (H315: causes skin irritation, 100%), and STOT SE Category 3 (H335: may cause respiratory irritation, 100%) . In contrast, the (2-methoxypyridin-3-yl)methanamine dihydrochloride salt carries a distinct GHS profile including Acute Toxicity Category 4 (H302: harmful if swallowed, 100%) and Skin Corrosion Category 1B (H314: causes severe skin burns, 100%) in addition to eye damage warnings . The free base of (4-methoxypyridin-2-yl)methanamine (CAS 194658-14-5) has GHS classifications that overlap with but are not identical to the 3-methoxy-2-yl isomer . These divergent hazard profiles have direct implications for laboratory handling protocols, shipping classification, and institutional safety review requirements during procurement.

Safety Profile GHS Classification Procurement Risk Assessment

(3-Methoxypyridin-2-YL)methanamine: Highest-Value Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery for CYP2A6 Inhibitors (Smoking Cessation Programs)

Based on the validated sub-100 nM CYP2A6 inhibitory potency of 3-heteroaromatic pyridine methanamine derivatives (IC₅₀ = 0.017–0.055 µM, human liver microsomal t₁/₂ >120 min) , (3-methoxypyridin-2-yl)methanamine is the optimal starting building block for CYP2A6 inhibitor fragment growing and lead optimization campaigns. The 3-methoxy group provides a critical hydrogen bond acceptor that complements the CYP2A6 active site, a feature absent in the des-methoxy analog (pyridin-2-ylmethanamine). Procurement of this specific isomer ensures access to a chemotype with established SAR precedent, reducing the risk of unproductive synthetic investment.

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor (NNRTI) Lead Generation

The 2-pyridinone derivative incorporating the (3-methoxypyridin-2-yl)methylamino moiety demonstrated an IC₅₀ of 1.55 µM against HIV-1 RT . This establishes the 3-methoxy-2-aminomethyl scaffold as a viable NNRTI starting point. For medicinal chemistry teams pursuing antiviral programs, this compound provides a structurally validated, synthetically tractable entry into the NNRTI chemical space, with the additional advantage of its lower LogP (-0.3) potentially contributing to more favorable ADME properties compared to more lipophilic methoxypyridine isomers .

Histamine H₂-Receptor Antagonist Pharmacophore Construction (Gastrointestinal Drug Discovery)

The (3-methoxy-2-pyridyl)methylthio substructure, directly accessible from (3-methoxypyridin-2-yl)methanamine via thioether formation, is an explicitly claimed pharmacophoric element in US Patent 4,426,526 for H₂-receptor antagonists . For industrial drug discovery programs targeting gastric acid hypersecretion disorders, this scaffold offers IP-precedented, target-validated structural features that positional isomers (4-methoxy, 5-methoxy, or 6-methoxy) do not provide based on current patent landscape analysis.

Kinase Inhibitor Scaffold Construction (PI3K/mTOR Dual Inhibition Programs)

The methoxypyridine core is integral to the design of PI3K/mTOR dual inhibitors , and the 3-methoxy-2-aminomethyl substitution pattern offers a unique vector for amide bond formation at the 2-position while retaining the 3-methoxy group as a key pharmacophoric element. The compound's computed TPSA of 48.1 Ų (well below the 140 Ų oral bioavailability threshold) and LogP of -0.3 make it a favorable building block for constructing kinase inhibitors with predicted drug-like physicochemical profiles . The hydrochloride salt form (CAS 1588441-00-2) further facilitates aqueous-phase coupling reactions common in parallel medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxypyridin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.